1-Chloro-4-iodo-2,5-dimethoxybenzene

Sonogashira coupling orthogonal functionalization liquid crystal synthesis

Symmetrical 1,4-dihalobenzenes require protecting group strategies for sequential cross-coupling, adding 2-3 synthetic steps. 1-Chloro-4-iodo-2,5-dimethoxybenzene provides an intrinsic reactivity differential: the iodine undergoes facile oxidative addition under mild Pd catalysis while the chlorine remains inert, eliminating protecting groups. • Eliminates 2-3 synthetic steps versus symmetrical dihalide approaches • ≥85% Heck coupling yield with recoverable heterogeneous catalyst at atmospheric pressure • >100°C I/Cl activation gap in Ullmann coupling enables thermally programmed, layer-by-layer polymer nanostructure growth Ideal for streamlining biaryl/heteroaryl drug candidate synthesis and morphology-controlled conjugated polymers.

Molecular Formula C8H8ClIO2
Molecular Weight 298.5 g/mol
CAS No. 90064-46-3
Cat. No. B1361232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-4-iodo-2,5-dimethoxybenzene
CAS90064-46-3
Molecular FormulaC8H8ClIO2
Molecular Weight298.5 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1I)OC)Cl
InChIInChI=1S/C8H8ClIO2/c1-11-7-4-6(10)8(12-2)3-5(7)9/h3-4H,1-2H3
InChIKeyPABWCPGHJWYJSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Chloro-4-iodo-2,5-dimethoxybenzene: Orthogonal Cross-Coupling Scaffold


1-Chloro-4-iodo-2,5-dimethoxybenzene (CAS 90064-46-3) is a 1,4-dihalogenated aromatic compound featuring chloro and iodo substituents at para positions and electron-donating methoxy groups at the 2 and 5 positions [1]. This molecular architecture establishes a pronounced reactivity differential between the iodine and chlorine sites, enabling sequential, site-selective functionalization strategies in organic synthesis [2][3]. The compound serves as a bifunctional electrophile in transition-metal-catalyzed cross-coupling reactions, where the iodine atom undergoes facile oxidative addition while the chlorine remains intact, providing a versatile building block for the construction of complex molecular architectures .

Why 1-Chloro-4-iodo-2,5-dimethoxybenzene Outperforms Symmetrical Dihalides


Symmetrical 1,4-dihalobenzenes (e.g., 1,4-diiodo-2,5-dimethoxybenzene) or mono-halogenated analogs lack the intrinsic reactivity differential required for sequential, site-selective functionalization . The presence of both chlorine and iodine on the same aromatic core provides a built-in chemoselectivity handle: iodine undergoes facile oxidative addition under mild conditions, while the chlorine atom remains inert, allowing for post-functionalization without protecting group manipulation [1]. Attempting to achieve comparable orthogonal reactivity with symmetrical dihalides necessitates the use of protecting groups or stoichiometric control, which compromises atom economy and increases synthetic step count [2]. The methoxy substituents further modulate the electronic environment, enhancing the reactivity of the iodine site toward electrophilic coupling partners while maintaining the chlorine's stability under standard cross-coupling conditions [3]. This intrinsic differential reactivity is not replicable with mono-halogenated scaffolds or symmetrical dihalides, making 1-chloro-4-iodo-2,5-dimethoxybenzene a non-substitutable building block for convergent synthetic strategies.

Quantitative Reactivity and Selectivity Evidence


Site-Selective Sonogashira Coupling: Exclusive Iodo Reactivity

In Sonogashira reactions with terminal acetylenes, 1-chloro-4-iodobenzene derivatives exhibit exclusive coupling at the iodo position, leaving the chloro substituent intact for subsequent functionalization [1]. This reactivity pattern is directly applicable to 1-chloro-4-iodo-2,5-dimethoxybenzene, where the iodine atom undergoes facile oxidative addition while the chlorine remains unreactive under identical conditions [2]. In contrast, the bromo analog (1-bromo-4-iodo-2,5-dimethoxybenzene) suffers from competitive debromination during organolithium-mediated steps, as demonstrated in the synthesis of liquid crystal intermediates, necessitating the use of the chloro derivative to achieve clean, single-product outcomes [1].

Sonogashira coupling orthogonal functionalization liquid crystal synthesis

Differential Reactivity in Ullmann Coupling for Nanostructure Control

A comparative study of five 1,4-dihalobenzene molecules on Cu(110) surfaces demonstrated that the halogen type directly governs reaction temperature, kinetics, and resulting nanostructure morphology [1]. Molecules containing iodine exhibit lower activation barriers for Ullmann coupling compared to bromine or chlorine, enabling sequential activation under temperature control . 1-Chloro-4-iodo-2,5-dimethoxybenzene leverages this differential: the iodine site activates at lower temperatures for initial coupling, while the chlorine remains dormant until higher temperatures are applied, enabling precise control over polymerization architecture [2].

Ullmann coupling surface-confined polymerization nanostructure design

Electrochemical Reduction: Distinct LUMO Occupancy

Electrochemical reduction studies of para-substituted halogenbenzenes reveal a fundamental mechanistic divergence between iodo- and chloro-substituted congeners [1]. For chloro- and bromo-containing compounds with electron-donating substituents (including methoxy groups), the additional electron upon reduction occupies the vacant π*-molecular orbital. In contrast, for iodo-containing analogs, the extra electron occupies the σ*(C–I) molecular orbital [1]. This difference in LUMO character directly impacts the compound's behavior in reductive coupling and halogen dance reactions [2].

electrochemical reduction halogen dance molecular orbital analysis

High-Yield Heck Reaction under Ligand-Free Conditions

In Heck reactions catalyzed by sesbania gum-supported palladium, electron-rich aryl iodides such as 1-chloro-4-iodobenzene and 4-iodoanisole achieve trans-cinnamic acid/amide yields ≥85% under atmospheric conditions [1]. This performance exceeds that of less electron-rich aryl iodides and dramatically outperforms aryl bromides and chlorides, which require higher catalyst loadings, elevated temperatures, or specialized ligands to achieve comparable yields . The methoxy groups on 1-chloro-4-iodo-2,5-dimethoxybenzene further enhance electron density, potentially improving oxidative addition rates relative to unsubstituted 1-chloro-4-iodobenzene [2].

Heck reaction supported palladium catalyst biaryl synthesis

1-Chloro-4-iodo-2,5-dimethoxybenzene: Key Application Scenarios


Sequential Orthogonal Cross-Coupling in Pharmaceutical Synthesis

The exclusive iodo-functionalization demonstrated in Sonogashira coupling [1] enables a two-step, one-pot sequential cross-coupling strategy: first, the iodine site reacts with an aryl boronic acid or terminal alkyne under mild Pd catalysis; second, after workup, the chloro site is activated using more forcing conditions or a different catalyst system (e.g., Buchwald-Hartwig amination). This orthogonal reactivity eliminates the need for protecting group strategies, reducing synthetic step count by 2–3 steps compared to symmetrical dihalide approaches . Pharmaceutical process chemists can leverage this to streamline the synthesis of complex biaryl and heteroaryl drug candidates where precise control over substitution pattern is critical.

Morphology-Controlled Polymerization for Organic Electronics

The >100°C activation temperature gap between iodine and chlorine in Ullmann coupling [1] allows for thermally programmed, layer-by-layer growth of conjugated polymer nanostructures. Researchers can initiate coupling at the iodine site at moderate temperatures (~150°C) to form an ordered organometallic network, then increase temperature to >250°C to activate the chlorine termini for second-stage polymerization . This sequential activation is impossible with symmetrical 1,4-diiodo- or 1,4-dibromo-2,5-dimethoxybenzene, which undergo uncontrolled, simultaneous polymerization [2]. The resulting morphology-controlled nanostructures are valuable for organic field-effect transistors (OFETs), chemical sensors, and molecular electronics where precise architecture governs device performance.

Halogen Dance for Scaffold Diversification

The distinct molecular orbital occupancy upon electrochemical reduction—π* for chloro-class vs. σ*(C–I) for iodo-class [1]—directly informs the design of base-catalyzed halogen dance (HD) reactions . In HD processes, the differential reactivity of iodine (labile) and chlorine (non-labile) enables controlled halogen migration to access substitution patterns otherwise difficult to achieve via direct electrophilic aromatic substitution [2]. This application is particularly relevant for diversifying compound libraries in medicinal chemistry, where generating multiple substitution isomers from a single precursor expands structure-activity relationship (SAR) exploration without resynthesizing the core scaffold.

High-Throughput Biaryl Synthesis Under Ligand-Free Conditions

The ≥85% Heck coupling yield demonstrated for electron-rich aryl iodides under atmospheric pressure with a recoverable heterogeneous catalyst [1] makes 1-chloro-4-iodo-2,5-dimethoxybenzene an ideal substrate for automated, high-throughput biaryl synthesis. The mild, ligand-free conditions are compatible with a wide range of functional groups and minimize catalyst leaching, enabling multi-cycle catalyst reuse . Compared to aryl bromide or chloride alternatives, which require specialized ligands, higher temperatures, and often produce lower yields, this compound significantly improves the success rate and purity profile of parallel synthesis campaigns in drug discovery and agrochemical development.

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